Stereochemical Purity: (R)-Enantiomer vs. Racemic Mixture
The (R)-enantiomer of 2-amino-5,5,5-trifluoropentanamide is a crucial building block for the synthesis of Avagacestat (BMS-708163), a potent γ-secretase inhibitor. Avagacestat, containing the (R)-configured trifluoropentanamide moiety, exhibits an Aβ40 IC50 of 0.30 nM and demonstrates 193-fold selectivity over Notch [1]. In contrast, the racemic synthesis of BMS-708163 yields a mixture of active and inactive stereoisomers, which would dilute potency and selectivity [2].
| Evidence Dimension | γ-Secretase Inhibition (Aβ40 IC50) |
|---|---|
| Target Compound Data | 0.30 nM (as Avagacestat, containing the (R)-enantiomer) |
| Comparator Or Baseline | Racemic BMS-708163 (mixture of stereoisomers) |
| Quantified Difference | Potency expected to be lower in racemic mixture due to presence of inactive enantiomer |
| Conditions | Cell-free enzyme assay using recombinant γ-secretase complex |
Why This Matters
Procuring the specific (R)-enantiomer ensures the synthesis of a single, highly potent stereoisomer, avoiding the need for costly and time-consuming chiral resolution steps.
- [1] Gillman, K. W., et al. (2010). Discovery and Evaluation of BMS-708163, a Potent, Selective and Orally Bioavailable γ-Secretase Inhibitor. ACS Medicinal Chemistry Letters, 1(3), 120-124. View Source
- [2] Yan, Y., et al. (2011). A synthesis of the γ-secretase inhibitor BMS-708163. Tetrahedron Letters, 52(41), 5335-5337. View Source
